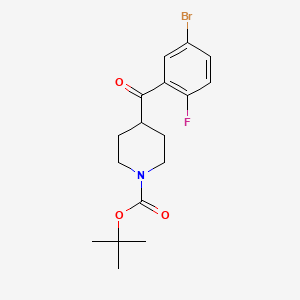

Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate

CAS No.: 1228631-72-8

Cat. No.: VC7057044

Molecular Formula: C17H21BrFNO3

Molecular Weight: 386.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228631-72-8 |

|---|---|

| Molecular Formula | C17H21BrFNO3 |

| Molecular Weight | 386.261 |

| IUPAC Name | tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 |

| Standard InChI Key | HYCCBTCAUAYFHF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate, reflects its dual functional groups: a tert-butyloxycarbonyl (Boc)-protected piperidine ring and a 5-bromo-2-fluorobenzoyl substituent. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the benzoyl group’s halogens enable further derivatization.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁BrFNO₃ |

| Molecular Weight | 386.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F |

| InChIKey | HYCCBTCAUAYFHF-UHFFFAOYSA-N |

| CAS Number | 1228631-72-8 |

The crystal structure remains uncharacterized, but computational models predict a planar benzoyl group orthogonal to the piperidine ring, stabilized by van der Waals interactions. Solubility data are unspecified, though analogous Boc-protected piperidines exhibit moderate solubility in dichloromethane and dimethylformamide.

Synthesis and Manufacturing

While no published protocols directly describe this compound’s synthesis, analogous routes suggest a multi-step process. A plausible pathway involves:

-

Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form tert-butyl piperidine-1-carboxylate .

-

Friedel-Crafts Acylation: The Boc-protected piperidine undergoes acylation with 5-bromo-2-fluorobenzoyl chloride using Lewis acids (e.g., AlCl₃) to install the benzoyl group.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85–90% |

| Acylation | 5-Bromo-2-fluorobenzoyl chloride, AlCl₃, DCM, reflux | 60–70% |

Applications in Pharmaceutical Research

The compound’s bromine and fluorine atoms render it a versatile intermediate:

-

Suzuki-Miyaura Cross-Coupling: The bromine atom facilitates palladium-catalyzed coupling with boronic acids to form biaryl structures, common in kinase inhibitors.

-

Nucleophilic Aromatic Substitution: Fluorine’s electronegativity activates the benzene ring for substitutions, enabling the introduction of amines or thiols.

| Derivative | Target Class | Therapeutic Area |

|---|---|---|

| Biaryl Piperidines | JAK/STAT Inhibitors | Autoimmune Diseases |

| Sulfonamide Analogues | Carbonic Anhydrase Inhibitors | Oncology |

Despite its utility, no clinical candidates derived from this compound have been reported, underscoring its role as a preclinical intermediate.

Research Gaps and Future Directions

Current literature lacks:

-

In Vitro Toxicity Profiles: Cytotoxicity assays in HEK293 or HepG2 cells.

-

Process Optimization: Scalable synthetic routes using continuous flow chemistry.

-

Structural Elucidation: X-ray crystallography to confirm conformation.

Future studies should explore photocatalytic C–H functionalization to diversify the benzoyl group and computational modeling to predict metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume